6-Methyl-4-prop-2-enoylpiperazin-2-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-methyl-4-prop-2-enoylpiperazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-3-8(12)10-4-6(2)9-7(11)5-10/h3,6H,1,4-5H2,2H3,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBMJJVRGBHZZAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(=O)N1)C(=O)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Classification and Nomenclature Within Heterocyclic Chemistry
The piperazinone moiety is a derivative of piperazine (B1678402), a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions. ijrrjournal.com Specifically, a piperazin-2-one (B30754), as indicated by the name in the target compound, is a piperazine ring containing a carbonyl group at the second position. nih.govchemspider.com This classifies it as a lactam, which is a cyclic amide. The IUPAC name "piperazin-2-one" precisely defines this structure. nih.gov
The acrylamide (B121943) portion, systematically named prop-2-enamide, is an organic functional group characterized by a carbon-carbon double bond conjugated to a carbonyl group, which is in turn attached to a nitrogen atom. ekb.egekb.eg In the context of "6-Methyl-4-prop-2-enoylpiperazin-2-one," the "prop-2-enoyl" group indicates that the acrylamide is attached to the piperazinone ring via the nitrogen at position 4.
Significance of the Piperazinone Acrylamide Moiety As a Privileged Scaffold
The concept of a "privileged scaffold" in medicinal chemistry refers to a molecular framework that can serve as a ligand for a diverse range of biological targets. nih.gov Both the piperazine (B1678402) (the parent of piperazinone) and acrylamide (B121943) structures are considered to be privileged scaffolds due to their frequent appearance in a wide array of biologically active compounds and approved drugs. rsc.orgresearchgate.nettandfonline.com
The piperazine ring is a common feature in drugs targeting the central nervous system, as well as in anticancer, antihistamine, and antiviral agents. nih.govnih.gov Its popularity stems from its favorable physicochemical properties, including good water solubility and the ability to be readily modified at its nitrogen atoms to modulate pharmacokinetic and pharmacodynamic profiles. tandfonline.com
The acrylamide moiety is a well-known Michael acceptor, which means it can form a covalent bond with nucleophilic residues, such as cysteine, in the active site of a target protein. ekb.egekb.eg This property has been exploited in the design of targeted covalent inhibitors, a class of drugs that can offer enhanced potency and prolonged duration of action. nih.govresearchgate.net The incorporation of an acrylamide group can also improve a drug candidate's solubility and membrane permeability. nih.govacs.org
The combination of a piperazinone ring with an acrylamide "warhead" could potentially create a molecule with a unique profile, leveraging the desirable drug-like properties of the piperazinone scaffold to deliver the reactive acrylamide to its biological target. nih.gov
Overview of Research Domains Utilizing the Compound
Strategies for the Construction of the 6-Methylpiperazin-2-one (B2671257) Core
The construction of the piperazin-2-one (B30754) ring is a foundational step in the synthesis of the target molecule. These heterocyclic systems are of significant interest in medicinal chemistry, and various methods have been developed for their assembly. researchgate.net Traditional approaches often involve the cyclization of precursors such as amino acids or 1,2-diamines, which typically require multiple steps. researchgate.netnih.gov
Common strategies for forming the piperazin-2-one core include:
Cyclization of Diamine Precursors: A prevalent method involves the reaction of an N-substituted ethylenediamine (B42938) derivative with an α-haloacetyl halide. For the 6-methyl derivative, a precursor such as 1,2-diaminopropane (B80664) would be required, with appropriate protecting groups to control regioselectivity during cyclization.
Reduction of Diketopiperazines: The selective reduction of a 2,5-diketopiperazine, which can be synthesized from amino acid precursors, offers another route to the piperazin-2-one scaffold. researchgate.net
Intramolecular Cyclization: An efficient four-step synthesis has been reported for transforming homochiral amino acids into 6-substituted piperazine-2-acetic acid esters, which are closely related structures. rsc.org This highlights the use of readily available chiral starting materials to build the core.
Modern Catalytic Methods: Recent advancements have focused on more efficient catalytic syntheses. For instance, a cascade, metal-promoted transformation using a chloro allenylamide, a primary amine, and an aryl iodide has been developed to afford piperizinones in good yields through a one-pot process. thieme-connect.com Another approach utilizes copper-catalyzed reactions with SnAP (Stannyl Amine Protocol) reagents to functionalize the C2 position of the piperazine ring. mdpi.com
These methodologies provide a versatile toolkit for constructing the 6-methylpiperazin-2-one core, with the choice of method often depending on the availability of starting materials and the desired substitution patterns.
Enantioselective Synthesis Approaches to (S)-6-Methylpiperazin-2-one Derivatives
Achieving stereochemical control is critical in modern drug discovery, and the synthesis of enantiomerically pure piperazinones is a significant challenge. researchgate.net For the (S)-6-methylpiperazin-2-one, several asymmetric strategies can be employed to control the stereocenter at the C6 position. The commercial availability of (S)-6-Methylpiperazin-2-one indicates that scalable enantioselective syntheses have been established. bldpharm.comsynblock.comachemblock.com
Key enantioselective approaches include:
Use of Chiral Auxiliaries: A common strategy involves the use of a removable chiral auxiliary to direct the stereochemical outcome of a reaction. For example, the synthesis of (R)-(+)-2-methylpiperazine has been accomplished using (R)-(−)-phenylglycinol as a chiral auxiliary. rsc.org A similar approach could be adapted for the synthesis of the (S)-6-methyl enantiomer by selecting the appropriate auxiliary.
Catalytic Asymmetric Synthesis: Palladium-catalyzed decarboxylative allylic alkylation has been used to synthesize highly enantioenriched tertiary piperazin-2-ones. rsc.orgcaltech.edu This method involves creating α,α-disubstituted piperazin-2-ones using a chiral Pd-catalyst derived from an electron-deficient PHOX ligand, achieving high yields and enantioselectivity. caltech.edu
Starting from Chiral Precursors: Utilizing enantiomerically pure starting materials from the "chiral pool," such as (S)-alanine or its derivatives, is a direct method to ensure the desired stereochemistry in the final piperazinone ring.
These methods provide robust pathways to access the enantiomerically pure (S)-6-methylpiperazin-2-one scaffold, a crucial building block for the final target compound.
Acylation Reactions for Prop-2-enoyl Introduction
The introduction of the prop-2-enoyl (acrylamide) moiety is typically achieved through the acylation of the nitrogen atom at the N4 position of the 6-methylpiperazin-2-one ring. This transformation converts the secondary amine within the ring into a tertiary amide.
The most common method for this acylation is the reaction with acryloyl chloride . wikipedia.org This acid chloride is highly reactive and readily couples with amines, often in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to neutralize the HCl byproduct. wikipedia.org
Reaction Scheme: (S)-6-Methylpiperazin-2-one + Acryloyl Chloride → (S)-6-Methyl-4-prop-2-enoylpiperazin-2-one + HCl
Alternative methods for acrylamide synthesis have also been developed to avoid the use of highly reactive acid chlorides. A modern approach involves a palladium-catalyzed hydroaminocarbonylation of acetylene (B1199291). chemistryviews.org This method reacts a wide variety of amines with acetylene and carbon monoxide, demonstrating broad functional group tolerance and high atom efficiency. chemistryviews.org
Chemical Modifications and Derivatization of the Scaffold
Once the this compound scaffold is assembled, it can undergo further chemical modifications. The reactivity of the molecule is influenced by its constituent parts: the piperazinone ring, the methyl substituent, and the acrylamide moiety.
The presence of the methyl group at the C6 position can influence the reactivity and synthetic accessibility of the scaffold.
Steric Hindrance: The methyl group can sterically hinder reactions at adjacent positions, potentially influencing the regioselectivity of further functionalization.
Electronic Effects: As an electron-donating group, the methyl substituent can subtly alter the electron density of the piperazinone ring, which may affect the rates of certain reactions.
Conformational Effects: In enantioselective synthesis, the use of a bulky chiral auxiliary on a distal nitrogen atom has been shown to be effective in preventing side reactions and allowing for good separation of diastereomers. nih.gov The methyl group on the core ring can play a similar, albeit smaller, role in influencing the conformational preferences of the molecule.
Despite the prevalence of N-substituted piperazines in pharmaceuticals, there is growing interest in the direct functionalization of the carbon atoms of the piperazine ring to access novel chemical space. nih.govmdpi.comresearchgate.net Recent advances have focused on C-H functionalization, providing powerful tools to introduce substituents directly onto the heterocyclic core. encyclopedia.pub
Key functionalization reactions include:
Photoredox Catalysis: This method has been successfully used for the α-C–H arylation, vinylation, and heteroarylation of N-Boc protected piperazines. nih.govencyclopedia.pub An iridium-based photocatalyst can be used to generate an α-amino radical, which then couples with various partners. nih.govmdpi.com
Organic Photoredox Catalysis: Substituted acridinium (B8443388) salts have been employed as organic photocatalysts for the C-H alkylation of carbamate-protected piperazines, which proceeds via the coupling of α-carbamyl radicals with α,β-unsaturated carbonyl compounds. mdpi.com
Directed Metalation: α-lithiation of N-Boc piperazines followed by reaction with an electrophile is another strategy to introduce substituents at the carbon atoms adjacent to the nitrogen. researchgate.net
| Reaction Type | Coupling Partner | Catalyst/Conditions | Reference |
|---|---|---|---|
| α-Arylation | 1,4-Dicyanobenzene | Ir(ppy)₃, NaOAc | nih.govmdpi.com |
| α-Vinylation | Vinyl Sulfone | Ir(ppy)₃, Photoredox | nih.gov |
| α-Heteroarylation | Heteroaryl Chlorides | Ir(ppy)₂(dtbbpy)PF₆ | nih.govmdpi.com |
| α-Alkylation | α,β-Unsaturated Carbonyls | Acridinium Salts, Photoredox | mdpi.com |
The acrylamide group is a highly versatile functional group, primarily due to its nature as a Michael acceptor. ekb.eg This reactivity allows for a wide range of transformations. The electrophilic β-carbon of the acrylamide is susceptible to nucleophilic attack.
Common transformations include:
Michael Addition: The acrylamide moiety can react with a variety of nucleophiles (e.g., thiols, amines, carbanions) in a conjugate addition reaction. This is a powerful method for introducing a wide range of substituents at the β-position of the original acryloyl group.
Cycloaddition Reactions: The electron-deficient double bond can participate in cycloaddition reactions, such as Diels-Alder reactions, to form more complex cyclic structures.
Reduction: The carbon-carbon double bond of the acrylamide can be selectively reduced through catalytic hydrogenation to yield the corresponding propanoyl derivative, offering a way to modify the electronic and conformational properties of the side chain.
Polymerization: Acrylamide and its derivatives are well-known monomers for polymerization, a property that could be exploited for materials science applications.
The chemical reactivity of the acrylamide fragment has made it a valuable component in the design of various therapeutic agents. ekb.egresearchgate.net
Electrophilic Nature of the α,β-Unsaturated Carbonyl System (Acrylamide)
The acrylamide moiety in this compound is a classic example of an electrophilic α,β-unsaturated carbonyl compound. The electron-withdrawing nature of the carbonyl group, in conjugation with the carbon-carbon double bond, creates a polarized system. This polarization results in a partial positive charge (δ+) on the β-carbon, making it an electrophilic center susceptible to attack by nucleophiles.
The electrophilic β-carbon of the acrylamide group serves as a prime target for nucleophilic attack in a reaction known as the Michael addition or 1,4-conjugate addition. wikipedia.orgmasterorganicchemistry.com In this reaction, a nucleophile adds to the β-carbon, leading to the formation of a new single bond. This is a widely utilized method for forming carbon-carbon and carbon-heteroatom bonds under mild conditions. wikipedia.org The reaction is initiated by the attack of a Michael donor (the nucleophile) on the Michael acceptor (the α,β-unsaturated carbonyl compound). youtube.com A variety of nucleophiles can participate in Michael additions with this compound, including soft nucleophiles such as enolates, amines, and thiols.
General Reaction Scheme:
Step 1: A nucleophile (Nu⁻) attacks the electrophilic β-carbon of the acrylamide system.
Step 2: The π-electrons from the double bond are pushed onto the α-carbon, and subsequently, the carbonyl π-electrons move to the oxygen atom, forming an enolate intermediate.
Step 3: The enolate is then protonated, typically by a solvent or a weak acid, to yield the final 1,4-adduct.
The electrophilic nature of the acrylamide moiety in this compound facilitates its reaction with biological macromolecules, leading to the formation of stable covalent adducts. A particularly important target for this reaction is the sulfhydryl group of cysteine residues in proteins. The thiol group of cysteine is a potent nucleophile that can readily participate in Michael additions.
This covalent modification of proteins can have significant biological implications, as it can alter the protein's structure, function, and activity. The formation of a covalent bond between this compound and a cysteine residue results in a stable thioether linkage. This type of irreversible interaction is a key mechanism for the activity of many covalent inhibitor drugs. wikipedia.org
Table 1: Examples of Covalent Adducts with Different Nucleophiles
| Nucleophile | Functional Group | Resulting Adduct | Bond Type |
|---|---|---|---|
| Cysteine | Thiol (-SH) | Thioether adduct | C-S |
| Lysine | Amine (-NH₂) | Amino adduct | C-N |
Role of Stereochemistry in Reaction Pathways
The presence of a chiral center at the 6-position of the piperazinone ring, due to the methyl substituent, introduces stereochemical considerations into the reactivity of this compound. The molecule can exist as a pair of enantiomers, (R)- and (S)-6-Methyl-4-prop-2-enoylpiperazin-2-one.
The stereochemistry at this position can influence the course of the Michael addition in several ways:
Diastereoselectivity: When the nucleophile is also chiral, the reaction can lead to the formation of diastereomeric products in unequal amounts. The existing stereocenter in the piperazinone ring can direct the incoming nucleophile to one face of the molecule over the other, a phenomenon known as substrate-controlled diastereoselectivity.
Reaction Kinetics and Thermodynamics
The kinetics and thermodynamics of the Michael addition of this compound are governed by several factors.
Kinetics: The rate of the reaction is influenced by:
Nucleophilicity: Stronger, softer nucleophiles generally react faster. For instance, thiols are more potent nucleophiles than alcohols in this context.
Solvent: The choice of solvent can affect the stability of the reactants and the transition state, thereby influencing the reaction rate.
Catalysis: The reaction can be catalyzed by both acids and bases. Bases can deprotonate the nucleophile, increasing its reactivity, while acids can activate the carbonyl group, enhancing the electrophilicity of the β-carbon.
Structure Activity Relationship Sar and Molecular Design
Identification of Structural Determinants for Biological Interactions
The biological activity of 6-Methyl-4-prop-2-enoylpiperazin-2-one is dictated by the interplay of its three key structural components: the piperazin-2-one (B30754) core, the 6-methyl substituent, and the 4-prop-2-enoyl (acrylamide) moiety.
The 6-Methyl Group: The introduction of a methyl group at the 6-position of the piperazin-2-one ring can significantly influence biological activity. This substituent can impact the molecule's lipophilicity, potentially enhancing membrane permeability. Furthermore, the methyl group can establish favorable van der Waals interactions within a hydrophobic pocket of a target protein, thereby increasing binding affinity and selectivity. nih.gov In some cases, a methyl substituent can also restrict the conformational flexibility of the ring, pre-organizing the molecule for optimal binding. Structure-activity relationship studies of related piperazine-containing compounds have shown that substitution on the piperazine (B1678402) ring can be critical for potency and selectivity. nih.gov For instance, in a series of N-[ω-(6-methoxynaphthalen-1-yl)alkyl] derivatives, methyl substitution on the piperidine (B6355638) ring (a related heterocycle) was found to be a key determinant for selective binding and activity at the sigma(1) receptor. nih.gov
The 4-prop-2-enoyl (Acrylamide) Moiety: The acrylamide (B121943) group is a well-known "warhead" in the design of targeted covalent inhibitors. mdpi.commdpi.commedium.com This α,β-unsaturated carbonyl system is an electrophile that can undergo a Michael addition reaction with nucleophilic amino acid residues, most commonly cysteine, within the binding site of a target protein. mdpi.com This results in the formation of a stable, irreversible covalent bond, leading to prolonged and often enhanced pharmacological effects. mdpi.comnih.gov The reactivity of the acrylamide warhead can be modulated by substituents, and its positioning is critical for aligning with the target nucleophile. Acrylamides are among the most popular warheads for irreversible covalent targeting of noncatalytic cysteine thiols due to a favorable balance of intrinsic chemical reactivity and selectivity. researchgate.net
The following table summarizes the potential contribution of each structural determinant to the biological interactions of this compound.
| Structural Determinant | Potential Biological Interactions |
| Piperazin-2-one Scaffold | Hydrogen bonding, scaffold for pharmacophore presentation |
| 6-Methyl Group | Van der Waals interactions, increased lipophilicity, conformational restriction |
| 4-prop-2-enoyl Moiety | Covalent bond formation with nucleophilic residues (e.g., cysteine) |
Conformational Analysis and its Influence on Ligand-Target Recognition
The three-dimensional conformation of this compound is a critical factor in its ability to be recognized by and bind to a biological target. The piperazin-2-one ring typically adopts a chair or boat-like conformation, and the presence of substituents can influence the equilibrium between these forms. nih.gov
The N-acylation of piperazines, as in the case of the 4-prop-2-enoyl group, introduces a partial double bond character to the N-C bond of the amide, leading to restricted rotation and the potential for different rotamers. nih.govrsc.org This, combined with the ring inversion of the piperazine core, can result in a complex conformational landscape. nih.gov The preferred conformation will position the various functional groups in a specific spatial arrangement, which must be complementary to the topology of the target's binding site for effective non-covalent interactions to occur prior to covalent bond formation.
Studies on 2-substituted piperazines have shown that an axial conformation can be preferred and even stabilized by intramolecular hydrogen bonding in certain cases. nih.gov The orientation of the substituents can place key atoms in a specific spatial relationship that mimics the binding mode of known ligands. nih.gov For this compound, the interplay between the conformational preference of the piperazin-2-one ring and the orientation of the 6-methyl and 4-prop-2-enoyl groups will ultimately determine the shape of the molecule that is presented to the biological target.
The following table illustrates the conformational considerations for this compound.
| Conformational Feature | Influence on Ligand-Target Recognition |
| Piperazin-2-one Ring Pucker | Determines the overall shape and orientation of substituents |
| N-Acyl Rotamers | Affects the spatial positioning of the acrylamide warhead |
| 6-Methyl Group Orientation | Can influence ring conformation and interactions with the target |
Rational Design Principles for Optimized Molecular Scaffolds
The rational design of molecules based on the piperazin-2-one scaffold often involves a structure-based approach to optimize interactions with the target protein. nih.gov The piperazine moiety is frequently employed in drug design to connect different pharmacophoric groups and to modulate the physicochemical properties of the resulting molecule. researchgate.net
In the context of this compound, rational design principles would focus on modifying the scaffold to enhance both non-covalent binding affinity and the efficiency of the covalent reaction. This could involve:
Substitution on the Piperazin-2-one Ring: Introducing additional substituents to probe for further favorable interactions with the target. For example, modifications at other positions on the ring could lead to enhanced potency or selectivity.
Linker Modification: Altering the linker between the piperazin-2-one scaffold and the acrylamide warhead to optimize the positioning of the electrophile relative to the target nucleophile.
The design of novel piperazinone-based inhibitors has been successfully guided by structure-based design, leading to potent and selective compounds. nih.gov The goal of such rational design is to achieve a molecule with high affinity for the target, which in turn increases the local concentration of the warhead near the target nucleophile, thereby enhancing the rate and specificity of the covalent reaction. mdpi.com
Strategies for Modulating Covalent Binding Specificity
The specificity of a covalent inhibitor is of paramount importance to minimize off-target effects. mdpi.com For this compound, the specificity of its covalent binding is determined by both the non-covalent interactions of the entire molecule and the intrinsic reactivity of the acrylamide warhead.
Strategies to modulate covalent binding specificity include:
Tuning Warhead Reactivity: The electrophilicity of the acrylamide can be fine-tuned by adding substituents to the α or β positions of the double bond. Electron-withdrawing groups can increase reactivity, while electron-donating groups can decrease it. The goal is to achieve a "Goldilocks" level of reactivity – sufficient to react with the intended target but not so reactive as to engage with off-target nucleophiles indiscriminately. mdpi.com For instance, the introduction of a cyano group at the α-position of an acrylamide can lead to a reversible covalent interaction. mdpi.com
Optimizing Non-Covalent Binding: Enhancing the affinity and selectivity of the non-covalent binding of the piperazin-2-one scaffold is a key strategy. A high-affinity interaction ensures that the inhibitor spends more time in the target's binding site, increasing the probability of the covalent reaction occurring with the desired nucleophile. mdpi.com This principle of "tethering" is fundamental to the design of modern covalent inhibitors.
Exploiting Unique Binding Pockets: The design can be tailored to exploit specific features of the target's binding site, such as a uniquely positioned cysteine residue that is not present in other related proteins. This is a common strategy in the development of selective covalent kinase inhibitors. nih.gov
The following table presents data on the inhibitory activity of a series of 2-aminopyrimidine-based FGFR4 inhibitors with different covalent warheads, illustrating the impact of the warhead on potency and selectivity. nih.gov
| Compound | Warhead | FGFR4 IC50 (nM) | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) |
| 6a | Vinylsulfonamide | 53 ± 18 | >500 | >500 | >500 |
| 6h | α-fluoro acrylamide | 45 ± 11 | >1000 | >1000 | >1000 |
| 6g | Epoxy amide | 670 ± 190 | >1000 | >1000 | >1000 |
| 6i | Acetaldehyde amine | N/A | N/A | N/A | N/A |
Data sourced from a study on FGFR4 inhibitors and is intended to be representative of the principles discussed. nih.gov
Theoretical and Computational Chemistry Investigations
Quantum Chemical Characterization of Electronic Properties and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and reactivity of molecules. For 6-Methyl-4-prop-2-enoylpiperazin-2-one, DFT studies would provide insights into its molecular orbitals, charge distribution, and various reactivity descriptors.
The electronic properties of piperazine (B1678402) derivatives have been a subject of computational study. emerald.com A molecule's ability to interact with other molecules is influenced by the energy gap between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). emerald.com A smaller HOMO-LUMO gap generally indicates higher chemical reactivity. emerald.com For piperazine derivatives, DFT calculations have been used to determine parameters such as ionization energy, electron affinity, electronegativity, and chemical hardness, all of which are crucial in predicting their behavior in chemical reactions. emerald.com
The acrylamide (B121943) moiety is a well-studied electrophile, and its reactivity has been computationally modeled. DFT studies on acrylamide's reaction with nucleophiles, such as thiols from amino acids like cysteine and glutathione, reveal the mechanism of Michael addition. mdpi.comoup.comresearchgate.net These studies calculate activation energies and reaction thermodynamics, providing a detailed picture of the reaction pathway. mdpi.comoup.com The presence of the electron-withdrawing prop-2-enoyl group in this compound would make the β-carbon of the double bond susceptible to nucleophilic attack, a key feature of its reactivity.
Table 1: Calculated Global Reactivity Descriptors for Acrylamide (ACR) and Related Thiols (eV)
| Compound | Ionization Potential (I) | Electron Affinity (A) | Hardness (η) | Chemical Potential (μ) |
| Acrylamide (ACR) | 9.9 | -0.8 | 5.3 | -4.5 |
| L-Glutathione (L-GSH) | 9.2 | -0.9 | 5.0 | -4.1 |
| L-Cysteine (L-Cys) | 9.4 | -1.3 | 5.4 | -4.1 |
This data is derived from a DFT study on the reaction of acrylamide with L-Cysteine and L-Glutathione and is presented here to illustrate the types of parameters calculated for the acrylamide moiety. researchgate.net
Molecular Dynamics Simulations of Compound Interactions with Biological Systems
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules and their interactions with biological macromolecules like proteins and nucleic acids. For a compound like this compound, MD simulations could predict its binding mode to a target protein and the stability of the resulting complex.
Computational studies on other piperazine derivatives have utilized MD simulations to understand their mechanism of action. emerald.com For instance, simulations can reveal the crucial amino acid residues that a piperazine-based ligand interacts with within a receptor's binding site. nih.gov These interactions, which can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are key to the ligand's affinity and selectivity. nih.gov
Given the reactivity of the acrylamide group, MD simulations could also be employed to study the covalent modification of a target protein. By placing this compound in the active site of an enzyme containing a reactive cysteine residue, for example, simulations could model the process of covalent bond formation.
In Silico Screening and Ligand Design for Piperazinone-Acrylamide Derivatives
Computational chemistry plays a vital role in modern drug discovery through in silico screening and rational ligand design. researchgate.net For piperazinone-acrylamide derivatives, these techniques could be used to identify new compounds with improved biological activity and pharmacokinetic properties.
Structure-activity relationship (SAR) studies, which correlate a molecule's chemical structure with its biological activity, can be guided by computational methods. researchgate.net By building a computational model of the target receptor or enzyme, researchers can design new piperazine derivatives with modifications aimed at enhancing binding affinity and specificity. researchgate.net Techniques like molecular docking can be used to screen large virtual libraries of compounds to identify potential hits. nih.gov
Furthermore, computational approaches can be used to predict the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of newly designed molecules. This early-stage assessment of a compound's drug-likeness can help to prioritize which molecules to synthesize and test in the laboratory, thereby streamlining the drug discovery process.
Computational Prediction of Reaction Mechanisms
As mentioned earlier, DFT calculations are instrumental in predicting and understanding reaction mechanisms at the molecular level. For this compound, a key reaction would be the Michael addition to its acrylamide moiety.
Computational studies on the reaction of acrylamide with thiols have shown that the reaction proceeds via a two-step mechanism. researchgate.net DFT calculations can be used to locate the transition states for such reactions and to calculate the activation energies, providing a quantitative measure of the reaction rate. mdpi.comoup.com These studies have also shown that the reaction is often exothermic. mdpi.com
For this compound, similar computational studies could be performed to investigate its reactivity with various biological nucleophiles. This would not only provide fundamental insights into its chemical behavior but could also be crucial in understanding its mechanism of action if it is designed as a covalent inhibitor.
Table 2: Experimentally Determined and Computationally Calculated Activation Free Energies (ΔG‡) for the Reaction of Thiols with Acrylamide
| Thiol | Experimental ΔG‡ (kJ mol−1) | Theoretical ΔG‡ (kJ mol−1) |
| Captopril (CapSH) | 71 ± 4 | 212.2 |
| L-Cysteine (CySH) | 71 ± 4 | 217.8 |
| Glutathione (GSH) | 71 ± 4 | 253.4 |
This data, from a study on the in vitro reactions of acrylamide with thiols, highlights the use of DFT in calculating activation energies. Note the difference in scale between experimental and theoretical values, which can be influenced by the computational model and level of theory used. oup.com
Applications in Chemical Biology
Development of Covalent Probes for Target Identification
The acrylamide (B121943) group in 6-Methyl-4-prop-2-enoylpiperazin-2-one serves as a reactive "warhead" for the development of covalent probes. These probes are instrumental in identifying and validating novel drug targets. The underlying principle of this application is the formation of a permanent bond between the probe and a specific nucleophilic residue, most commonly cysteine, within the target protein. This irreversible interaction allows for the subsequent isolation, enrichment, and identification of the target protein using techniques such as mass spectrometry. The piperazinone scaffold can be modified with reporter tags, such as biotin (B1667282) or fluorescent dyes, to facilitate the detection and purification of the probe-protein complex.
Use as a Building Block in Complex Bioactive Molecules
The structural components of this compound make it an attractive starting point for the synthesis of more complex and potent bioactive molecules. Its utility as a building block is particularly evident in the development of kinase inhibitors and other protein function modulators.
The acrylamide moiety is a well-established electrophile for targeting non-catalytic cysteine residues in kinases, a strategy that has proven highly successful in the development of irreversible inhibitors. A prominent example is in the targeting of the KRAS G12C mutant protein, a key driver in many cancers that was once considered "undruggable." nih.gov Covalent inhibitors containing an acrylamide group can specifically and irreversibly bind to the mutant cysteine at position 12, locking the KRAS protein in an inactive state. nih.gov This approach has led to the development of clinically effective drugs. nih.gov While this compound itself is a fragment, its core structure is representative of the key components found in more elaborate KRAS G12C inhibitors. The piperazine (B1678402) ring, for instance, is a common feature in many kinase inhibitors, serving to improve solubility and provide a vector for further chemical modification. nih.govnih.gov
Table 1: Representative Kinase Inhibitors Featuring Piperazine or Acrylamide Moieties
| Compound Name | Target(s) | Mechanism of Action |
|---|---|---|
| Sotorasib (AMG 510) | KRAS G12C | Irreversible covalent inhibitor |
| Adagrasib (MRTX849) | KRAS G12C | Irreversible covalent inhibitor |
| Dasatinib (BMS-354825) | Src/Abl Kinase | Reversible ATP-competitive inhibitor |
The piperazinone ring system is a versatile scaffold in medicinal chemistry. Its conformational rigidity and the presence of multiple points for chemical diversification allow for the precise spatial arrangement of functional groups to optimize interactions with a protein target. This makes the 6-methylpiperazin-2-one (B2671257) core a valuable template for designing modulators of various protein functions beyond kinase inhibition. For example, derivatives of 6-methylpyridin-2-one have been developed as potent positive allosteric modulators for the GluN2A subunit of NMDA receptors, highlighting the utility of such methylated six-membered heterocyclic scaffolds in modulating protein function. nih.gov Similarly, the piperidin-4-yl-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold has been used to develop NLRP3 inflammasome inhibitors. mdpi.com
Exploring Novel Biological Modalities via Acrylamide Chemistry
The inherent reactivity of the acrylamide group opens up avenues for exploring novel therapeutic strategies and research tools in chemical biology.
The primary mechanism of action for acrylamide-containing compounds as irreversible inhibitors is through a Michael addition reaction. The α,β-unsaturated carbonyl system of the acrylamide is a potent Michael acceptor, readily undergoing nucleophilic attack from the side chains of amino acid residues such as cysteine or lysine. This results in the formation of a stable covalent bond between the inhibitor and the protein. This irreversible mode of inhibition can offer advantages over reversible inhibition, including prolonged duration of action and increased potency. Carbamates represent another class of compounds that can act as inhibitors, though their mechanism is typically reversible inactivation of enzymes like acetylcholinesterase. nih.gov
Chemoproteomics is a powerful methodology used to study protein-small molecule interactions on a global scale within a complex biological system. Covalent probes based on the acrylamide scaffold are exceptionally well-suited for chemoproteomics applications. By treating a cell lysate or even live cells with a probe derived from a structure like this compound, researchers can covalently "label" all the proteins that interact with the probe. Following enzymatic digestion of the proteome, the covalently modified peptides can be identified by mass spectrometry, providing a comprehensive profile of the compound's targets and off-targets. This approach is invaluable for understanding the mechanism of action of a drug, identifying biomarkers, and predicting potential toxicities.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 6-Methyl-4-prop-2-enoylpiperazin-2-one, and how do reaction conditions influence yield and purity?
- Methodology : The compound’s synthesis typically involves acylation of the piperazine core using prop-2-enoyl chloride under anhydrous conditions. Key steps include:
- Protection/deprotection of reactive sites (e.g., amines) to prevent side reactions .
- Optimization of solvent polarity (e.g., dichloromethane vs. THF) to stabilize intermediates and reduce polymerization of the enoyl group .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol to isolate high-purity product .
- Data Considerations : Monitor reaction progress using TLC and confirm purity via HPLC (>98% by area normalization).
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodology :
- NMR : Assign δ values for the piperazine NH (δ 2.8–3.2 ppm, split due to coupling), enoyl α-protons (δ 6.2–6.8 ppm, doublet), and methyl groups (δ 1.2–1.5 ppm) .
- IR : Confirm carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and enoyl C=C (1600–1650 cm⁻¹) .
- Mass Spectrometry : ESI-MS for molecular ion ([M+H]⁺) and fragmentation patterns to validate substituent connectivity .
Q. What are common impurities in synthesized batches, and how are they identified?
- Methodology :
- HPLC-MS : Detect unreacted precursors (e.g., residual piperazine derivatives) or over-acylated byproducts (e.g., dienoyl adducts) .
- XRD : Compare experimental crystal structures with computational models (e.g., SHELXL refinement) to identify stereochemical deviations .
Advanced Research Questions
Q. How do hydrogen-bonding patterns in the crystal lattice affect the compound’s physicochemical stability?
- Methodology :
- Single-Crystal XRD : Analyze intermolecular interactions (e.g., N–H···O=C hydrogen bonds) using programs like SHELX or ORTEP-3 to map packing motifs .
- Thermogravimetric Analysis (TGA) : Correlate thermal decomposition temperatures with hydrogen-bond density (e.g., higher H-bonding networks delay sublimation) .
- Graph Set Analysis : Classify H-bond motifs (e.g., R₂²(8) rings) to predict polymorphic stability .
Q. What computational strategies are effective for predicting the compound’s pharmacological activity?
- Methodology :
- Molecular Docking : Screen against target receptors (e.g., serotonin or dopamine receptors) using AutoDock Vina, focusing on piperazine-enoyl interactions .
- QSAR Modeling : Derive descriptors (e.g., logP, polar surface area) from analogs to predict bioavailability and CNS penetration .
- MD Simulations : Assess conformational flexibility of the enoyl group in aqueous vs. lipid bilayer environments .
Q. How can contradictory data in solubility studies be resolved?
- Case Example : Discrepancies in aqueous solubility (e.g., 0.5 mg/mL vs. 1.2 mg/mL in pH 7.4 buffer) may arise from:
- Polymorphism : Use PXRD to confirm crystalline vs. amorphous phases .
- Ionization Effects : Perform pH-solubility profiling (pH 1–10) to identify zwitterionic forms .
- Surfactant Interference : Validate assays via mass balance (e.g., lyophilization followed by gravimetric analysis) .
Q. What experimental designs mitigate stereochemical ambiguity during synthesis?
- Methodology :
- Chiral Chromatography : Separate enantiomers using Chiralpak columns (e.g., AD-H with hexane/isopropanol) to assess optical purity .
- Circular Dichroism (CD) : Compare experimental CD spectra with DFT-calculated spectra to assign absolute configuration .
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in acylation steps to enforce stereoselectivity .
Data Analysis & Validation
Q. How should researchers address inconsistencies in bioactivity data across studies?
- Methodology :
- Meta-Analysis : Normalize data using Z-scores or effect sizes to account for assay variability (e.g., cell line differences) .
- Counter-Screening : Test against off-target receptors (e.g., adrenergic vs. dopaminergic) to confirm selectivity .
- Reproducibility Protocols : Adopt standardized IC50 determination methods (e.g., 3-replicate minimum with p < 0.01 significance) .
Q. What advanced techniques characterize the compound’s dynamic behavior in solution?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
